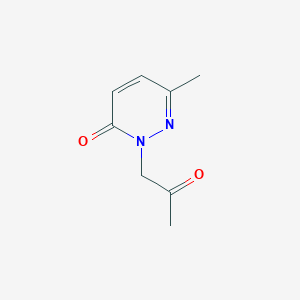

6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one

Description

Properties

IUPAC Name |

6-methyl-2-(2-oxopropyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-3-4-8(12)10(9-6)5-7(2)11/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXCWFNHMRYVIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-pyrazolin-5-one with acetoacetic ester in the presence of a base, followed by cyclization to form the pyridazinone ring. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of 6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.

Substitution: The methyl and oxopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products Formed

The major products formed from these reactions include various substituted pyridazinone derivatives, which may exhibit different biological activities and properties.

Scientific Research Applications

Research indicates that 6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one exhibits various biological activities, which can be categorized as follows:

1. Enzyme Inhibition

- The compound has been investigated for its potential as an inhibitor of specific enzymes, including dihydroorotate dehydrogenase (DHODH). Inhibitors of DHODH are of particular interest due to their role in regulating pyrimidine biosynthesis, which is crucial for cell proliferation and survival. Studies have shown that derivatives similar to this compound can effectively inhibit DHODH activity, thereby affecting cellular processes related to cancer and autoimmune diseases .

2. Antimicrobial Properties

- Preliminary studies suggest that 6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one may possess antimicrobial properties. Research into related compounds has indicated that modifications in the pyridazinone structure can enhance antibacterial activity against a range of pathogens .

3. Anti-inflammatory Effects

- There is emerging evidence supporting the anti-inflammatory potential of this compound. Compounds with similar structures have shown efficacy in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one has been a focus of research to optimize its biological activity. Modifications to the molecular structure can significantly impact its pharmacological properties:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Enhances lipophilicity and bioavailability |

| Alteration of functional groups | Modifies enzyme inhibition potency |

| Variations in ring structure | Influences receptor binding affinity |

Case Studies

Several case studies illustrate the applications and effectiveness of 6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one:

- Inhibition of Dihydroorotate Dehydrogenase :

-

Antimicrobial Activity :

- Research on structurally related compounds indicated that certain modifications led to enhanced activity against Gram-positive bacteria, suggesting a potential pathway for developing new antibiotics.

-

Anti-inflammatory Mechanisms :

- In vitro studies have shown that this compound can downregulate pro-inflammatory cytokines in macrophage cultures, indicating its potential as a therapeutic agent for inflammatory conditions.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical processes. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing inflammation and pain.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure and Planarity

The dihydropyridazinone ring system is common among analogues. For example, 6-(benz-1H-imidazol-2-yl)-2,3-dihydropyridazin-3-one () exhibits near-planarity between the dihydropyridazinone and benzimidazole moieties (interplanar angle: 3.69°). In contrast, the 2-oxopropyl group in the target compound may introduce slight torsional strain, though its planar ketone moiety could maintain partial conjugation with the ring .

Key structural differences :

- Substituent position: The target compound’s 6-methyl and 2-oxopropyl groups differ from analogues with benzimidazole () or thieno[2,3-d]pyrimidine substituents ().

- Hydrogen bonding : highlights N–H···O hydrogen bonds stabilizing crystal packing. The 2-oxopropyl group in the target compound may participate in similar interactions, affecting solubility and crystal morphology .

Substituent Effects on Reactivity and Spectroscopy

2-Oxopropyl-Containing Analogues

Compounds with 2-oxopropyl groups, such as 8-(2-oxopropyl)-erythranine (), show distinct NMR profiles. For instance:

- HMBC correlations between δH 4.20 (H-8) and δC 208.1 (C=O) confirm the 2-oxopropyl attachment .

- Replacement of hydroxyl with methoxy groups (e.g., compounds 2 , 3 , and 6 in ) downfield-shifts C-11' from δ64.9 to δ74.7, demonstrating substituent electronic effects .

Comparison with target compound :

The 2-oxopropyl group in the target compound likely induces similar deshielding effects, observable via 13C NMR (C=O resonance near δ207–208).

Methyl-Substituted Pyridazinones

lists 5-methylpyridazin-3-amine , where the methyl group at position 5 donates electron density to the ring. In the target compound, the 6-methyl group may sterically hinder substitution at adjacent positions while mildly activating the ring for electrophilic attacks .

Data Tables

Table 1: Structural and Spectroscopic Comparison of Pyridazinone Analogues

Biological Activity

Overview

6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound belonging to the pyridazinone family. Its unique structure features a pyridazinone ring substituted with a methyl group and an oxopropyl group, contributing to its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicine and agriculture.

- Molecular Formula: C₈H₁₀N₂O₂

- Molecular Weight: 166.18 g/mol

- CAS Number: 412018-59-8

Synthesis

The synthesis of 6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors, such as 3-methyl-2-pyrazolin-5-one and acetoacetic ester, under controlled conditions. Common solvents used include ethanol or methanol, and the reaction is often conducted at elevated temperatures to enhance yield and purity .

The biological activity of 6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor, particularly targeting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This interaction can lead to modulation of various biochemical processes.

Therapeutic Applications

-

Anti-inflammatory Properties:

- The compound has shown potential in reducing inflammation by inhibiting COX enzymes.

- Antimicrobial Activity:

- Cancer Treatment:

Case Study: Antifungal Activity

A study investigating the antifungal properties of related compounds demonstrated significant effects on A. solani. The treatment with similar pyridazinone derivatives resulted in severe morphological disruptions in fungal cells, including damage to cell membranes and internal structures. This suggests that 6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one could exhibit similar antifungal activity due to its structural characteristics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 6-Methyl-2-(2-hydroxypropyl)-2,3-dihydropyridazin-3-one | Hydroxyl group instead of oxo group | Potential anti-inflammatory properties |

| 6-Methyl-2-(2-propyl)-2,3-dihydropyridazin-3-one | Propyl group instead of oxo group | Investigated for antimicrobial activity |

| 6-Methyl-2-(acetyl)-2,3-dihydropyridazin-3-one | Acetyl substitution | Explored for anticancer properties |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the molecular structure of 6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (SHELXL for refinement) to solve and refine the structure, leveraging intensity data collected with modern diffractometers (e.g., Bruker D8 Venture). Ensure data completeness (>99%) and resolution (<1.0 Å) for accurate anisotropic displacement parameter modeling . For validation, employ tools like PLATON or CCDC Mercury to check for geometric outliers and hydrogen-bonding patterns .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- Answer :

- NMR : Use deuterated solvents (DMSO-d6 or CDCl3) and 2D experiments (HSQC, HMBC) to resolve overlapping signals in the pyridazinone and 2-oxopropyl regions.

- IR : Focus on carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H bending modes (~1500 cm⁻¹) to confirm tautomeric forms.

- MS : High-resolution ESI-MS in positive ion mode can distinguish between molecular ion ([M+H]⁺) and fragmentation products, critical for verifying synthetic intermediates .

Q. What synthetic routes are documented for dihydropyridazinone derivatives like this compound?

- Answer : Common methods include cyclocondensation of β-keto esters with hydrazines or oxidation of dihydropyridazines. For 6-methyl derivatives, regioselective alkylation at the 2-position using 2-oxopropyl halides under basic conditions (e.g., K2CO3 in DMF) is effective. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?

- Answer : For disorder, split the model into partial occupancies using SHELXL’s PART instruction and apply geometric restraints. For twinning, use the TWIN/BASF commands in SHELXL to refine twin fractions. Validate results with R1/wR2 convergence (<5% difference) and Fo/Fc maps .

Q. What computational strategies are suitable for studying the electronic properties of this compound?

- Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can predict HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Compare calculated IR/NMR spectra with experimental data to validate models. Software like Gaussian or ORCA is recommended .

Q. How do hydrogen-bonding networks in the crystal lattice influence physicochemical stability?

- Answer : Analyze intermolecular interactions (e.g., N–H···O, C–H···π) using Mercury. Stronger hydrogen bonds (e.g., N1–H1···O2 with d = 2.8 Å) correlate with higher melting points and lower hygroscopicity. Crystal packing efficiency (calculated via PLATON’s void analysis) impacts solubility .

Q. What mechanistic insights can be gained from studying substituent effects on the pyridazinone ring?

- Answer : Replace the 2-oxopropyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to probe electronic effects on reactivity. Monitor changes in reaction kinetics (UV-Vis) or catalytic turnover (HPLC) in cross-coupling or oxidation reactions .

Methodological Tables

Table 1 : Key Crystallographic Parameters for Dihydropyridazinone Derivatives (Example from )

| Parameter | Value |

|---|---|

| Space group | Pbca |

| Unit cell (ų) | a = 7.14, b = 12.00, c = 32.15 |

| Z | 8 |

| R1/wR2 (%) | 4.1/9.8 |

| Hydrogen bonds | N1–H1···O2 (2.85 Å) |

Table 2 : Synthetic Yield Optimization for 6-Methyl Derivatives

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| K2CO3, DMF, 80°C, 12h | 78 | 98.5 |

| NaH, THF, 60°C, 8h | 65 | 95.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.